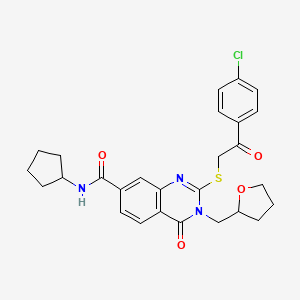

1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide, also known as EF24, is a synthetic compound that has been developed for its potential therapeutic properties. It is a member of the chalcone family of compounds and has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Antibacterial and Antitubercular Applications

Research indicates that derivatives of semicarbazides, including 1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide, have been studied for their antibacterial and antitubercular activities. A study by Raja et al. (2010) explored the antibacterial activity of semicarbazones and hydrazones against various pathogenic strains, noting their potential in combating tuberculosis caused by Mycobacterium tuberculosis H37 Rv (Raja et al., 2010). Furthermore, Mandhadi et al. (2020) synthesized a series of semicarbazide derivatives and evaluated their anti-tubercular activity, underscoring their significance in fighting Mycobacterium tuberculosis (Mandhadi et al., 2020).

Anticonvulsant Applications

Semicarbazone analogs, including the mentioned compound, have been highlighted for their anticonvulsant activities. Shafiee et al. (2009) synthesized a series of semicarbazones for potential use as anticonvulsant agents, assessing their efficacy in animal models (Shafiee et al., 2009). Additionally, Ahsan (2013) reviewed the anticonvulsant activity of semicarbazones, revealing their mechanism of action through the inhibition of sodium ion channels (Ahsan, 2013).

Analgesic and Anti-Inflammatory Applications

Rineh et al. (2007) synthesized and evaluated a series of semicarbazones for their analgesic and anti-inflammatory activities, finding certain compounds to be more potent than the reference drug mefenamic acid in formalin tests (Rineh et al., 2007).

Anticancer Applications

Tumosienė et al. (2020) and Kozyra et al. (2022) explored the potential of semicarbazide derivatives as anticancer agents, with particular focus on glioblastoma and melanoma cells. Their research highlights the promise of these compounds in cancer therapy (Tumosienė et al., 2020), (Kozyra et al., 2022).

Structural and Mechanistic Insights

The polymorphic nature and structural characteristics of semicarbazone derivatives, including their interaction with biological systems and potential therapeutic uses, have been studied by Cheung et al. (2003), providing valuable information about the physical and chemical properties of these compounds (Cheung et al., 2003).

properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-2-24-15-6-4-3-5-14(15)19-17(23)21-20-16(22)11-25-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCSDWXUZHLJFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NNC(=O)COC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)

![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)

![3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2399866.png)

![9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2399871.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)

![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)